(endo,endo)-Sodium 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Overview
Description
DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE is a chemical compound with the molecular formula C9H8Na2O4. It is a disodium salt of a bicyclic compound, characterized by its unique structure that includes a seven-membered ring with an oxygen bridge. This compound is also known as disodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where the reaction conditions are carefully controlled to ensure complete conversion of the acid to its disodium salt. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides.
Reduction: It can be reduced to form the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane is commonly used for the epoxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction reactions.
Substitution: Various nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Diols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with similar structural features but different reactivity.
Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid: Another similar compound with different stereochemistry and properties.
Uniqueness
DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE is unique due to its disodium salt form, which imparts different solubility and reactivity compared to its acid and anhydride counterparts. This makes it particularly useful in specific chemical reactions and industrial applications .
Properties
IUPAC Name |
disodium;7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHKGBGEZJYZAY-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Na2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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